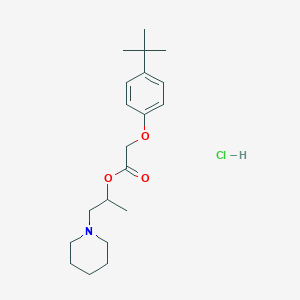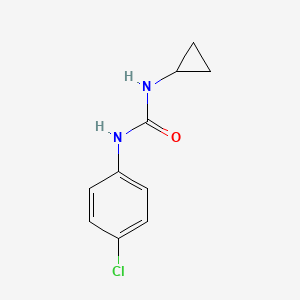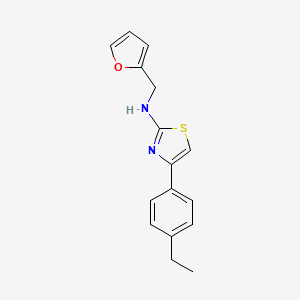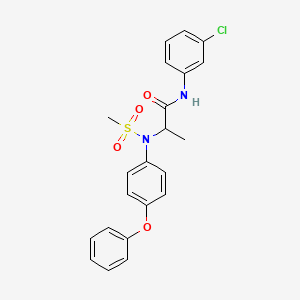![molecular formula C24H22N4O5S B4016681 5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4016681.png)
5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Overview
Description
The compound is a chemically complex molecule that likely possesses a range of biological activities due to its structural features, such as the 1,3-benzodioxol, phthalazinyl, and benzenesulfonamide functionalities. These groups are known for their involvement in various chemical reactions and biological activities, making the compound of significant interest in medicinal chemistry and biochemical research.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives involves multi-step chemical reactions, typically starting from substituted benzenesulfonyl chlorides and proceeding through nucleophilic substitution and condensation reactions. The synthesis process often requires precise control of reaction conditions to achieve high yields and selectivity for the desired product (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as sulfonamide derivatives, is characterized using techniques like X-ray crystallography, which provides detailed information on the molecular geometry and intermolecular interactions. These structural insights are crucial for understanding the compound's chemical reactivity and biological activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, including nucleophilic substitution, condensation, and redox reactions. The presence of the sulfonamide group significantly influences the electronic properties of the molecule, affecting its reactivity and the types of reactions it can participate in (Kisseljova et al., 2014).
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy. Their properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity and Enzyme Inhibition
Żołnowska et al. (2018) synthesized novel benzenesulfonamide derivatives that showed inhibitory activity towards human carbonic anhydrase cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. These compounds exhibited significant anticancer activity against various human tumor cell lines, highlighting their potential in cancer therapy and enzyme inhibition research (Żołnowska et al., 2018).
Antibacterial and Antifungal Properties
Abbasi et al. (2015) investigated synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides for their antibacterial and anti-enzymatic potential. The results showed that these compounds are potent antibacterial agents and moderate to weak enzyme inhibitors, suggesting their utility in addressing antibiotic resistance and investigating new antibacterial strategies (Abbasi et al., 2015).
Future Directions
properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-15-6-7-16(12-22(15)34(30,31)25-10-11-29)23-18-4-2-3-5-19(18)24(28-27-23)26-17-8-9-20-21(13-17)33-14-32-20/h2-9,12-13,25,29H,10-11,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCWTZAUIPVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4016599.png)

![4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B4016613.png)

![(3,4-dimethoxybenzyl){2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B4016634.png)

![ethyl 1-[N-(4-isopropylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016642.png)
![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4016655.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)
![6-methyl-4-(4-methylphenyl)-1-[(2-methyl-2-propen-1-yl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4016658.png)


![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)
![N-isopropyl-2-{[2-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4016700.png)